

# physical and chemical properties of 5-Fluoronicotinonitrile

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## *Compound of Interest*

Compound Name: **5-Fluoronicotinonitrile**

Cat. No.: **B1322411**

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## An In-depth Technical Guide to 5-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Fluoronicotinonitrile**, also known as 3-Cyano-5-fluoropyridine, is a fluorinated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its strategic importance is particularly noted in the pharmaceutical industry, where the incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of **5-Fluoronicotinonitrile**, detailed experimental protocols for its synthesis, and its application in the synthesis of pharmaceutically active compounds.

## Core Physical and Chemical Properties

The fundamental physical and chemical properties of **5-Fluoronicotinonitrile** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	696-42-4	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> FN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	122.10 g/mol	<a href="#">[1]</a>
Appearance	White to yellow solid	<a href="#">[1]</a>
Melting Point	50-54 °C	<a href="#">[1]</a>
Boiling Point	182.2 ± 20.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.24 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	<a href="#">[1]</a>
Synonyms	3-Cyano-5-fluoropyridine, 5-Fluoropyridine-3-carbonitrile, Nicotinonitrile, 5-fluoro-	<a href="#">[1]</a>

## Experimental Protocols

A common and effective method for the synthesis of **5-Fluoronicotinonitrile** is via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, starting from 5-Aminonicotinonitrile. This involves the diazotization of the amino group followed by fluorination.

## Synthesis of 5-Fluoronicotinonitrile via Balz-Schiemann Reaction

This protocol outlines the conversion of 5-Aminonicotinonitrile to **5-Fluoronicotinonitrile**.

Materials:

- 5-Aminonicotinonitrile
- 42% Aqueous solution of Tetrafluoroboric acid (HBF<sub>4</sub>)
- Sodium nitrite (NaNO<sub>2</sub>)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Calcium Hydride ( $\text{CaH}_2$ )
- Ice

Procedure:

- Formation of the Diazonium Salt:
  - In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge a 42% aqueous solution of  $\text{HBF}_4$ .
  - Add 5-Aminonicotinonitrile to the  $\text{HBF}_4$  solution. The mixture may be gently warmed to approximately 40 °C to facilitate dissolution.
  - Cool the resulting solution to between 0 °C and 5 °C using an ice-water bath, which should cause the precipitation of fine crystals of the corresponding ammonium tetrafluoroborate salt.
  - Slowly add solid sodium nitrite in portions to this suspension while maintaining the temperature between 0 °C and 10 °C. The rate of addition should be carefully controlled to manage the exothermic reaction.
  - After the complete addition of sodium nitrite, continue to stir the reaction mixture for an additional 30 minutes at the same temperature to ensure the completion of the diazotization.
- Thermal Decomposition and Fluorination:
  - The resulting diazonium tetrafluoroborate salt is then decomposed by gentle heating. This step should be performed with caution as it involves the evolution of nitrogen gas.
  - The decomposition leads to the formation of **5-Fluoronicotinonitrile**.
- Work-up and Purification:

- After the decomposition is complete, neutralize the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). This step should be performed carefully due to vigorous  $\text{CO}_2$  evolution.
- Extract the aqueous layer with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Combine the organic layers and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Filter to remove the drying agent. For rigorous drying, the solution can be treated with a small amount of crushed calcium hydride ( $\text{CaH}_2$ ) overnight.
- Remove the solvent by distillation to yield the crude **5-Fluoronicotinonitrile**.
- The product can be further purified by silica gel chromatography if necessary.

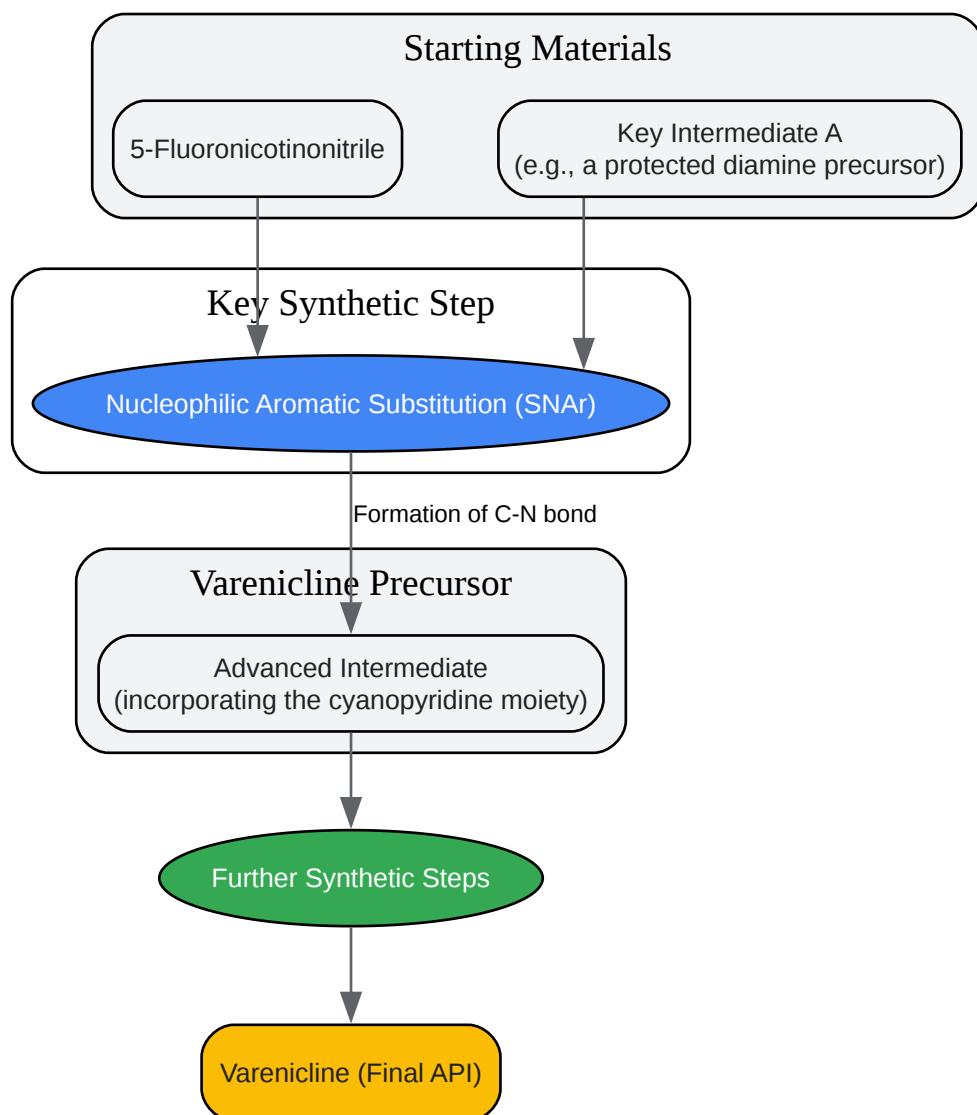
This protocol is a general guideline based on the principles of the Balz-Schiemann reaction for the synthesis of aryl fluorides from anilines.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Role in Pharmaceutical Synthesis

**5-Fluoronicotinonitrile** is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Varenicline, a prescription medication used for smoking cessation.[\[5\]](#)

## Synthetic Workflow: Role of **5-Fluoronicotinonitrile** in Varenicline Synthesis

The following diagram illustrates the pivotal step where **5-Fluoronicotinonitrile** is incorporated to form a key intermediate in the synthesis of Varenicline.



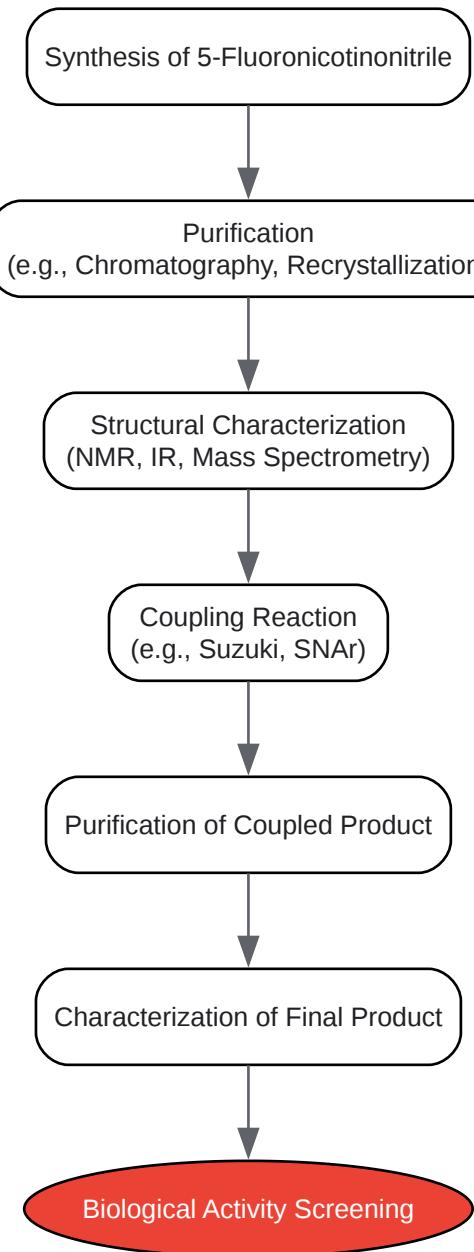
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Caption: Synthetic utility of **5-Fluoronicotinonitrile** in the Varenicline synthesis pathway.

In this synthetic scheme, the fluorine atom on the pyridine ring of **5-Fluoronicotinonitrile** acts as a good leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the coupling of the 5-cyanopyridyl moiety to a suitable precursor of Varenicline, forming a crucial carbon-nitrogen bond and constructing the core structure of the final drug molecule. The nitrile group can then be involved in subsequent chemical transformations to complete the synthesis of the pyrazino[2,3-h][2]benzazepine ring system of Varenicline.<sup>[5]</sup>

## Logical Flow of Synthesis and Analysis

The general workflow for synthesizing and characterizing a new compound derived from **5-Fluoronicotinonitrile** is depicted below.



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Caption: General workflow from synthesis to biological evaluation.

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